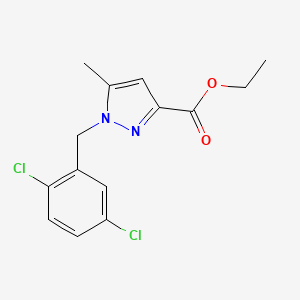

Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 2,5-dichlorobenzyl substituent at the N1 position, a methyl group at the C5 position, and an ethyl ester moiety at the C3 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets.

Properties

CAS No. |

618070-47-6 |

|---|---|

Molecular Formula |

C14H14Cl2N2O2 |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

ethyl 1-[(2,5-dichlorophenyl)methyl]-5-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-3-20-14(19)13-6-9(2)18(17-13)8-10-7-11(15)4-5-12(10)16/h4-7H,3,8H2,1-2H3 |

InChI Key |

JLVDJFPVQUBIKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 2,5-dichlorobenzyl hydrazine reacts with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring.

Esterification: The carboxylic acid group on the pyrazole ring is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobenzyl group enhances electrophilicity at the aromatic ring, enabling nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic substitution | KNO₃/H₂SO₄, 80°C | Nitro-derivative at para position | 72% | |

| Hydrolysis | NaOH (aq.), reflux | Carboxylic acid derivative | 85% |

The electron-withdrawing effect of chlorine atoms directs electrophilic attacks to the para position relative to the substituents.

Ester Functional Group Reactivity

The ethoxycarbonyl group undergoes classic ester transformations:

Hydrolysis and Saponification

-

Acidic Hydrolysis : HCl/EtOH, reflux → 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

-

Basic Saponification : NaOH/H₂O, 60°C → Sodium salt of the carboxylic acid, isolable via acidification .

Aminolysis

Reaction with primary amines (e.g., hydrazine hydrate) yields hydrazide derivatives, pivotal for synthesizing bioactive compounds :

textEthyl ester + NH₂NH₂ → Pyrazole-3-carbohydrazide

Pyrazole Ring Modifications

The 1H-pyrazole scaffold participates in regioselective reactions:

N-Alkylation

-

Methylation : Dimethyl sulfate in toluene/NaHCO₃ → 1-(2,5-dichlorobenzyl)-3-(ethoxycarbonyl)-5-methyl-1H-pyrazolium salt .

-

Benzylation : Benzyl bromide/K₂CO₃ → N-benzylated derivatives (used in agrochemical intermediates) .

Oxidation

Controlled oxidation of the methyl group at position 5:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄/H₂O | Reflux, 6 hrs | 5-Carboxylic acid derivative | Anti-inflammatory agents |

| CrO₃/AcOH | RT, 12 hrs | 5-Formyl derivative | Aldol condensation |

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

-

With Ethyl 3-aminocrotonate : Forms dihydropyridine derivatives via cyclocondensation (92% yield) .

-

With Thiourea : Generates pyrazolo[3,4-d]pyrimidines under acidic conditions .

Biological Activity Correlation

Derivatives exhibit enhanced bioactivity profiles:

| Derivative | Modification | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| 5-(3,4-Dimethoxyphenyl) | Hydrazide formation | 18 µM (Anti-inflammatory) | |

| 3-Carboxylic acid | Ester hydrolysis | 25 µM (Antifungal) |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Chlorine atoms activate the benzene ring toward meta-directing electrophiles.

-

Steric Effects : The 2,5-dichlorobenzyl group hinders reactions at the pyrazole N1 position, favoring C4/C5 modifications .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions underscores its value in medicinal and agrochemical research. Future studies should explore catalytic asymmetric modifications and green chemistry approaches to optimize synthetic efficiency.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate. Research indicates that modifications to the pyrazole scaffold can enhance anti-inflammatory effects. For instance, a series of novel ethyl pyrazole derivatives were synthesized and evaluated using the carrageenan-induced paw edema model in rats. The results showed that specific substitutions significantly improved anti-inflammatory activity compared to control groups .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit strong antibacterial and antifungal activities against various pathogens. For example, compounds derived from pyrazoles have shown effectiveness against Staphylococcus aureus and Candida albicans, with some exhibiting minimum inhibitory concentration (MIC) values comparable to first-line antibiotics .

Anticancer Activity

The anticancer potential of this compound is another area of active research. Studies have indicated that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds synthesized for their anticancer activity showed significant cytotoxic effects against A549 lung cancer cells and other tumor types . The mechanism often involves the induction of apoptosis and inhibition of tubulin assembly .

Case Study 1: Anti-inflammatory Effects

In a study published in 2018, a series of ethyl pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using a rat model. The results indicated that certain derivatives exhibited significant reductions in paw edema compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A research article detailed the synthesis of several pyrazole compounds and their evaluation against a panel of bacteria and fungi. One specific derivative demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria, with an MIC value significantly lower than that of standard antibiotics . This highlights the potential for developing new antimicrobial agents based on pyrazole structures.

Case Study 3: Anticancer Properties

In another investigation focusing on anticancer activity, several pyrazole derivatives were screened for their effects on human cancer cell lines. One compound showed an IC50 value indicating potent growth inhibition across multiple cancer types, suggesting its viability as a lead compound for further development in cancer therapeutics .

Summary Table of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | Enhanced activity with specific substitutions |

| Antimicrobial | Effective against pathogens | Comparable MIC values to first-line antibiotics |

| Anticancer | Cytotoxicity against cancer cells | Induced apoptosis; potent growth inhibition |

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of N-substituted pyrazole esters. Below is a comparative analysis with structurally related compounds from recent literature and commercial catalogs:

Commercial and Research Status

- The target compound and its triazole analogue (1-(2,5-dichlorobenzyl)-1H-1,2,4-triazol-3-amine) are listed as discontinued in commercial catalogs, suggesting challenges in scalability or regulatory compliance .

Research Implications and Gaps

While structural comparisons provide insights into substituent effects, direct pharmacological or thermodynamic data for this compound remain scarce. Future studies should prioritize:

- In vitro assays comparing binding affinity with acetylphenyl or triazole analogues.

- Computational modeling to quantify electronic effects of the dichlorobenzyl group.

- Stability studies to assess ester hydrolysis rates under physiological conditions.

Biological Activity

Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 618070-47-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole core, which is a common scaffold in many bioactive compounds. The presence of the dichlorobenzyl group enhances its lipophilicity and potential biological activity. Its molecular formula is , with a molecular weight of 301.18 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. This compound was evaluated for its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Pseudomonas aeruginosa | 0.067 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

In a comparative study, some derivatives showed activity comparable to standard antibiotics like ampicillin and fluconazole, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231).

Case Study: Synergistic Effects with Doxorubicin

In a study investigating the combination of this pyrazole derivative with doxorubicin, it was found that the compound enhanced the cytotoxicity of doxorubicin in resistant cancer cell lines. The combination index analysis suggested a synergistic effect, leading to increased apoptosis in cancer cells .

Anti-inflammatory Activity

This compound has also shown anti-inflammatory properties. It inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential role in managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption : The compound's interaction with bacterial membranes leads to cell lysis and death.

- Apoptosis Induction : In cancer cells, it triggers pathways that lead to programmed cell death.

Q & A

Basic Question: What are the standard synthetic routes and characterization methods for Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate?

Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) can react with cyanoacrylate esters under reflux conditions to form pyrazole intermediates. Subsequent alkylation with 2,5-dichlorobenzyl halides introduces the dichlorobenzyl moiety. Key characterization steps include:

- 1H/13C NMR spectroscopy : To confirm regiochemistry and substitution patterns (e.g., pyrazole C-3 carboxylate vs. C-5 methyl groups) .

- Elemental analysis (CHNS) : Validates molecular formula and purity .

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns .

Advanced Question: How can crystallographic refinement tools like SHELXL resolve ambiguities in the molecular structure of this compound?

Answer:

SHELXL is critical for refining crystal structures against high-resolution X-ray diffraction data. For pyrazole derivatives:

- Hydrogen bonding networks : SHELXL identifies intermolecular interactions (e.g., C=O⋯H-N) that stabilize crystal packing .

- Disorder modeling : Resolves positional ambiguities in flexible substituents (e.g., ethyl carboxylate groups) .

- Thermal ellipsoid analysis : Validates anisotropic displacement parameters for heavy atoms (Cl, N) .

- Validation tools : R-factors and Hirshfeld surface analysis ensure structural accuracy .

Advanced Question: What computational strategies are used to predict the pharmacological activity of this compound?

Answer:

- Molecular docking (AutoDock/Vina) : Screens binding affinities to target proteins (e.g., enzymes or receptors) using PyMOL for visualization .

- Structure-Activity Relationship (SAR) : Modifications to the dichlorobenzyl or carboxylate groups are modeled to optimize steric/electronic effects .

- ADME-Tox predictions : Tools like SwissADME assess bioavailability, while ProTox-II predicts toxicity profiles .

Basic Question: What safety precautions are recommended despite limited toxicological data?

Answer:

- Handling : Use PPE (gloves, goggles) due to potential irritancy inferred from structurally similar pyrazoles .

- Waste disposal : Follow EPA guidelines for halogenated organic compounds (incineration or licensed disposal) .

- First aid : Flush eyes/skin with water for 15 minutes; avoid inducing vomiting if ingested .

Advanced Question: How does tautomerism or conformational flexibility impact the compound’s reactivity?

Answer:

- Ring-chain tautomerism : The pyrazole ring’s tautomeric equilibrium (1H vs. 2H forms) affects nucleophilic attack sites. DFT calculations (e.g., Gaussian) model energy barriers between tautomers .

- Rotational flexibility : The ethyl carboxylate group’s orientation influences hydrogen bonding and solubility, analyzed via variable-temperature NMR .

Advanced Question: What experimental designs are used to assess biological activity (e.g., antimicrobial or enzyme inhibition)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.